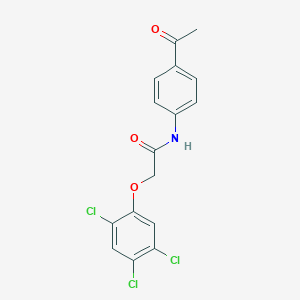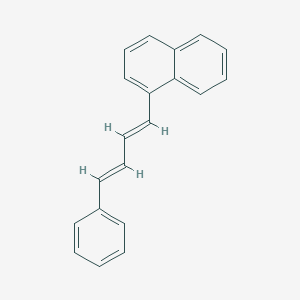
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a tetrafluoropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine typically involves the reaction of diphenylphosphine oxide with a tetrafluoropyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution on the tetrafluoropyridine ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The diphenylphosphoryl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific nucleophile or redox reagent used. For example, substitution with an amine would yield an aminopyridine derivative, while reduction of the diphenylphosphoryl group could yield a phosphine oxide .
科学的研究の応用
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Biological Research: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
作用機序
The mechanism of action of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine involves its interaction with various molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the tetrafluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
Diphenylphosphoryl Azide: Used in peptide synthesis and as a reagent in organic reactions.
4-(Diphenylphosphoryl)butan-2-one: Known for its extraction properties and selectivity towards certain metal ions.
Uniqueness
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is unique due to the combination of the diphenylphosphoryl group and the tetrafluoropyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
特性
分子式 |
C17H10F4NOP |
|---|---|
分子量 |
351.23g/mol |
IUPAC名 |
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C17H10F4NOP/c18-13-15(14(19)17(21)22-16(13)20)24(23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
QZIAMNCKZIRGPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)
![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)
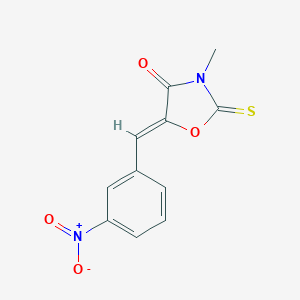
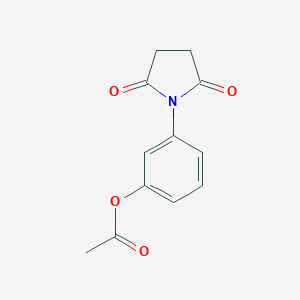
![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-5,5-dimethylimidazole-2-thione](/img/structure/B377399.png)
![3-Methyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377400.png)
![4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B377401.png)
![5-Nitro-4-{4-[4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-2,1,3-benzoxadiazole](/img/structure/B377403.png)
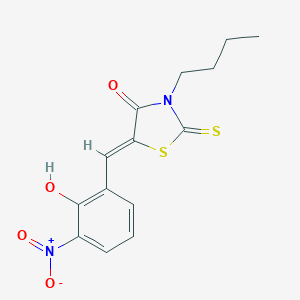
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B377406.png)
![1-[(4-Butylphenyl)amino]-4-(methylamino)anthracene-9,10-dione](/img/structure/B377407.png)
